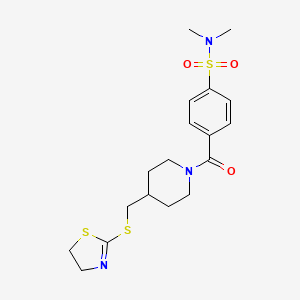
2-(4H-1,2,4-triazole-3-carbonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They are nitrogen-containing heterocycles that have a significant effect on the process of discovering new structures for pharmaceutical applications .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has attracted remarkable attention due to its widespread potential pharmaceutical activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
Triazole, comprising three nitrogen atoms and two carbon atoms, is divided into two isomers 1,2,3-triazole and 1,2,4-triazole . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Scientific Research Applications
- Triazole derivatives have demonstrated significant antimicrobial properties. The presence of the triazole scaffold in 2-(4H-1,2,4-triazole-3-carbonyl)pyridine may contribute to its effectiveness against bacteria, fungi, and other pathogens .
- The triazole structure can modulate inflammatory responses. Compounds containing this motif have been investigated for their anti-inflammatory properties .
- Triazole-based compounds have attracted attention as potential anticancer agents. Their unique structure allows interactions with enzymes and receptors, leading to broad-spectrum biological activities .
- Triazoles find applications in material science due to their versatile properties. They can form non-covalent bonds with enzymes and receptors, influencing material behavior .
- Triazoles are used in bioconjugation strategies, linking biomolecules (e.g., proteins, peptides) to other entities. This enables targeted drug delivery and imaging applications .
- Supramolecular assemblies based on triazoles play a role in host-guest interactions and molecular recognition. These structures have applications in drug design and materials science .
Antimicrobial Activity
Anti-Inflammatory Effects
Anticancer Potential
Material Chemistry
Bioconjugation and Chemical Biology
Supramolecular Chemistry and Fluorescent Imaging
Mechanism of Action
Target of Action
It is known that triazole compounds, which include 2-(4h-1,2,4-triazole-3-carbonyl)pyridine, are capable of binding in the biological system with a variety of enzymes and receptors . This broad range of potential targets allows triazole compounds to exhibit versatile biological activities.
Mode of Action
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can lead to various changes in the biological system, depending on the specific targets involved.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that triazole compounds may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad biological activities of triazole compounds , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways involved.
Safety and Hazards
properties
IUPAC Name |
pyridin-2-yl(1H-1,2,4-triazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-7(8-10-5-11-12-8)6-3-1-2-4-9-6/h1-5H,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFSQGYPPBHEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide](/img/structure/B2482758.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2482759.png)

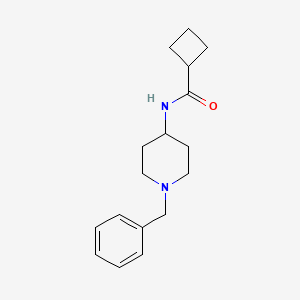
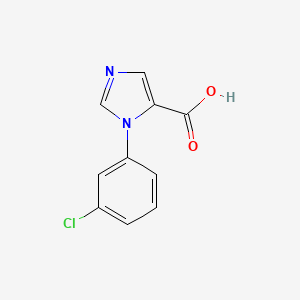

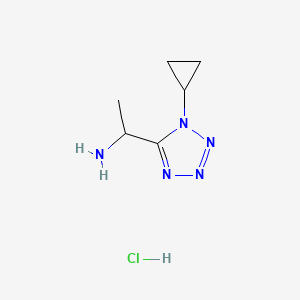
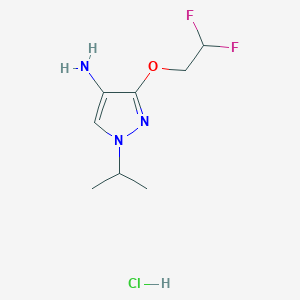

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2482775.png)


![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2482780.png)
